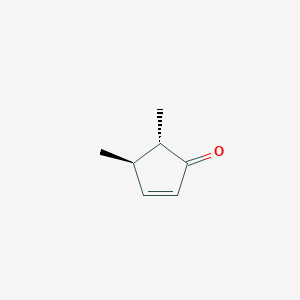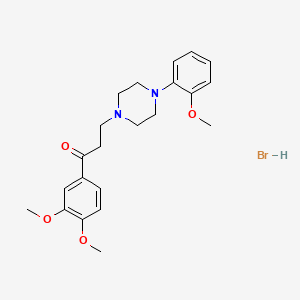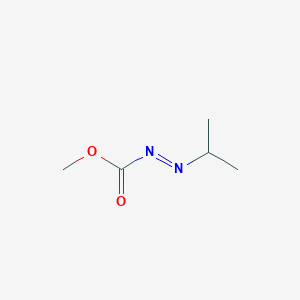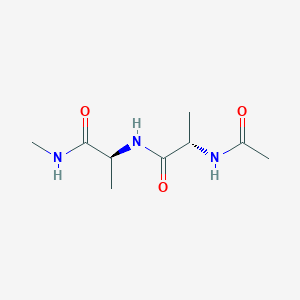![molecular formula C20H25NO4S B14692102 [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate CAS No. 31593-68-7](/img/structure/B14692102.png)
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with isopropyl groups at the 2 and 6 positions, and a sulfonylcarbamate group attached to a 4-methylphenyl ring. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the phenyl and sulfonylcarbamate precursors. The phenyl precursor can be synthesized through Friedel-Crafts alkylation, where isopropyl groups are introduced to the phenyl ring. The sulfonylcarbamate group is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonylcarbamate group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, as well as its potential effects on cellular processes. Its unique structure allows it to interact with various biological targets, providing insights into its mechanism of action.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of specific cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylurea: Similar in structure but with a urea group instead of a carbamate.
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylamide: Contains an amide group, offering different reactivity and properties.
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylthiocarbamate: Features a thiocarbamate group, providing unique chemical behavior.
Uniqueness
What sets [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.
Propriétés
Numéro CAS |
31593-68-7 |
|---|---|
Formule moléculaire |
C20H25NO4S |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C20H25NO4S/c1-13(2)17-7-6-8-18(14(3)4)19(17)25-20(22)21-26(23,24)16-11-9-15(5)10-12-16/h6-14H,1-5H3,(H,21,22) |
Clé InChI |
LQJZJFJHNWJSCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=C(C=CC=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


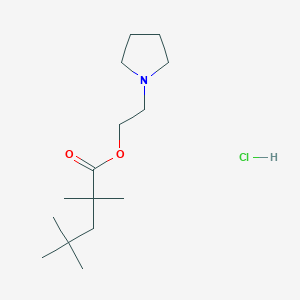
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
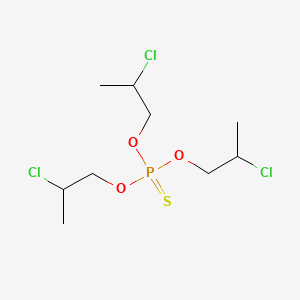
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

